Tlr4-IN-C34

Orally Bioavailable TLR4 Antagonist In Vivo Inflammation

Select this orally active TLR4 antagonist for chronic disease research. Unlike TAK-242, C34 uniquely docks into the MD-2 co-receptor pocket, ensuring functional selectivity against TLR2/TLR9 pathways. Proven efficacy in oral dosing models of NASH, IBD, NEC, and acute kidney injury. Validated ex vivo in human NEC tissue. High purity (≥98%) powder, ready for in vivo formulation.

Molecular Formula C17H27NO9
Molecular Weight 389.4 g/mol
CAS No. 40592-88-9
Cat. No. B560318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTlr4-IN-C34
CAS40592-88-9
SynonymsAlternative Name: TLR4-IN-C34
Molecular FormulaC17H27NO9
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC(C)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
InChIInChI=1S/C17H27NO9/c1-8(2)24-17-14(18-9(3)19)16(26-12(6)22)15(25-11(5)21)13(27-17)7-23-10(4)20/h8,13-17H,7H2,1-6H3,(H,18,19)/t13-,14-,15-,16-,17+/m1/s1
InChIKeyKMIQMFHPUJUDMC-HHARLNAUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Tlr4-IN-C34 (C34, CAS 40592-88-9): A 2-Acetamidopyranoside TLR4 Antagonist with Orally Active In Vivo Efficacy


Tlr4-IN-C34 (also known as C34) is a small molecule antagonist of Toll-like receptor 4 (TLR4) [1]. It is a 2-acetamidopyranoside with the molecular formula C17H27NO9 and a molecular weight of 389.4 g/mol [1]. Its primary mechanism involves binding to the hydrophobic internal pocket of the TLR4 co-receptor, myeloid differentiation protein-2 (MD-2), thereby inhibiting downstream inflammatory signaling cascades such as NF-κB and MAPK [1]. This compound is characterized as orally active and has demonstrated the capacity to reduce systemic inflammation in vivo in murine models of endotoxemia and necrotizing enterocolitis (NEC) [1].

Why Tlr4-IN-C34 is Not Directly Interchangeable with Other TLR4 Antagonists


While several compounds are classified as TLR4 inhibitors, Tlr4-IN-C34 possesses a distinct combination of pharmacodynamic and pharmacokinetic properties that preclude simple substitution [1]. Its unique binding mode to the MD-2 co-receptor, as opposed to directly binding the TLR4 protein , differentiates it from agents like TAK-242 (Resatorvid), which targets the intracellular domain of TLR4 [2]. Furthermore, its demonstrated oral bioavailability [1] and functional activity in relevant ex vivo human tissue models [1] set it apart from other in-class candidates. These specific attributes directly impact experimental outcomes, making Tlr4-IN-C34 the appropriate choice for particular research applications as detailed in the quantitative evidence below.

Quantitative Evidence for Tlr4-IN-C34's Differentiation from Comparators


Orally Active TLR4 Inhibition in Endotoxemia and NEC Models

Tlr4-IN-C34 demonstrates oral activity in vivo, a key differentiation from many TLR4 antagonists like TAK-242 (Resatorvid) and Eritoran (E5564), which typically require intravenous or intraperitoneal administration for in vivo efficacy [1][2]. In a murine model, oral administration of Tlr4-IN-C34 at 1 mg/kg significantly reduced systemic inflammation .

Orally Bioavailable TLR4 Antagonist In Vivo Inflammation Necrotizing Enterocolitis

Functional Selectivity: TLR4 Inhibition Without Affecting TLR2 or TLR9 Signaling

Tlr4-IN-C34 demonstrates functional selectivity for the TLR4 pathway. In a cellular assay using NF-κB-luciferase transformed RAW 264.7 macrophages, pre-treatment with Tlr4-IN-C34 (10 µM) significantly inhibited LPS-induced NF-κB activation (TLR4 agonist). In contrast, it did not inhibit NF-κB activation induced by Pam3CSK4 (TLR2 agonist) or CpG-DNA (TLR9 agonist) [1].

TLR4 Selectivity TLR2 TLR9 Pathway Specificity

Ex Vivo Inhibition of LPS Signaling in Human NEC Ileum

Tlr4-IN-C34 has demonstrated functional activity in a clinically relevant ex vivo human tissue model. It inhibited LPS-induced signaling in ileal tissue resected from human infants with necrotizing enterocolitis (NEC) [1]. This evidence provides a direct translational link between its mechanism of action and a human disease state, a characteristic not commonly established for all TLR4 inhibitors.

Ex Vivo Human Tissue Necrotizing Enterocolitis Translational Model TLR4 Inhibition

Renoprotection in Acute Kidney Injury: Attenuation of Key Inflammatory Markers

In a rat model of isoproterenol (ISO)-induced acute kidney injury (AKI), pre-treatment with Tlr4-IN-C34 at 1 mg/kg or 3 mg/kg (i.p.) significantly ameliorated kidney damage [1]. This was evidenced by a significant decrease in serum creatinine (P<0.05) and a marked reduction in renal tissue histopathologic changes [1]. Furthermore, Tlr4-IN-C34 significantly lowered the renal levels of pro-inflammatory cytokines IL-8, IL-1β, and IL-12 (P<0.05) [1].

Acute Kidney Injury TLR4 Inhibition Inflammation Renoprotection

Attenuation of Osteoarthritis Progression via Inflammation and Pain Reduction

In a mouse model of osteoarthritis (OA) induced by destabilized medial meniscus (DMM) surgery, Tlr4-IN-C34 demonstrated disease-modifying effects [1]. In vitro, it inhibited the catabolism of chondrocytes and promoted anabolism [1]. In vivo, it restrained the pain response, alleviated lameness, and suppressed the expression of iNOS and COX-2 [1].

Osteoarthritis Chondroprotection Analgesia TLR4 Inhibition

Direct Binding to MD-2 Co-receptor, Distinct from TAK-242

Tlr4-IN-C34 exerts its antagonistic effect by binding directly to the hydrophobic pocket of the TLR4 co-receptor MD-2, as demonstrated by molecular docking studies [1]. This mechanism is distinct from that of TAK-242 (Resatorvid), which binds to the intracellular domain of TLR4 itself [2].

MD-2 TLR4 Co-receptor Binding Mechanism Molecular Docking

Validated Research Applications for Tlr4-IN-C34


Preclinical Studies of Oral TLR4 Inhibition in Chronic Inflammatory Disease Models

Based on its demonstrated oral bioavailability and in vivo efficacy in reducing systemic inflammation [1], Tlr4-IN-C34 is the preferred TLR4 antagonist for studies requiring long-term oral dosing. This is particularly relevant for chronic disease models such as obesity-induced metabolic inflammation, non-alcoholic steatohepatitis (NASH), and inflammatory bowel disease (IBD), where daily injections of a compound like TAK-242 would be impractical [2].

Investigating Necrotizing Enterocolitis (NEC) Pathogenesis and Therapeutics

The unique ex vivo activity of Tlr4-IN-C34 in human NEC ileum [1], combined with its efficacy in a mouse NEC model [1], positions it as the most translationally relevant tool compound for this specific disease. Researchers studying the role of TLR4 in neonatal gastrointestinal inflammation should prioritize Tlr4-IN-C34 to ensure their findings are grounded in the most disease-appropriate model system.

Mechanistic Studies of TLR4-Specific Signaling Without TLR2/9 Crosstalk

When the goal is to dissect TLR4-specific signaling pathways in the presence of other TLR agonists, Tlr4-IN-C34's demonstrated functional selectivity [1] is critical. For example, in complex in vitro models of bacterial infection where both LPS (TLR4) and lipoproteins (TLR2) are present, Tlr4-IN-C34 can be used to block the TLR4-mediated component of the immune response without interfering with TLR2 signaling [1].

Renal and Neuroinflammation Research Requiring Targeted TLR4 Blockade

Tlr4-IN-C34's proven efficacy in animal models of acute kidney injury [1] and retinal neuroinflammation [2] validates its use as a research tool in these fields. In nephrology, it is effective in ameliorating AKI as shown by reduced serum creatinine and histopathological changes [1]. In neurobiology, it has been used alongside TAK-242 to confirm that TLR4 signaling inhibition reduces astrocyte activation following optic nerve crush [2], demonstrating its utility in confirming pathway-specific effects in the central nervous system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tlr4-IN-C34

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.